![molecular formula C12H14O4 B1321690 Ethyl 4-ethoxybenzoylformate CAS No. 70080-61-4](/img/structure/B1321690.png)
Ethyl 4-ethoxybenzoylformate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves esterification reactions, as seen in the synthesis of ethyl 3,4-dihydroxybenzoate, which was obtained through oxidation and esterification reactions using 4-methylcatechol as a starting material . Similarly, ethyl 4-ethoxybenzoylformate could be synthesized through a related esterification process, potentially starting from 4-ethoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of ethyl 4-ethoxybenzoylformate would likely resemble that of ethyl 4-aminobenzoate, which was characterized using various spectroscopic techniques and density functional theory (DFT) calculations . The structure of ethyl 4-ethoxybenzoylformate would feature an ester functional group and an ethoxy substituent on the benzene ring, influencing its electronic and steric properties.
Chemical Reactions Analysis
Ethyl benzoate derivatives can undergo a variety of chemical reactions. For instance, ethyl 4-hydroxybenzoate reacted with 1,2-dichloroethane to produce diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate . Ethyl 4-ethoxybenzoylformate could similarly participate in reactions typical of esters, such as hydrolysis, reduction, and reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-ethoxybenzoylformate would be influenced by its functional groups. For example, the presence of the ethoxy group would affect its solubility in organic solvents and could also impact its boiling point and melting point. The chemical properties, such as reactivity towards nucleophiles or electrophiles, would be determined by the ester group and the electron-donating ethoxy substituent on the aromatic ring.
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of 4-Methoxyphenylacetic Acid : Ethyl 4-ethoxybenzoylformate is used in the synthesis of 4-methoxyphenylacetic acid through Friedel-Crafts reaction and Wolff-Kishner-Huang reduction, as explored by Zhu Jin-tao (2011) (Zhu Jin-tao, 2011).
Environmental Studies
- Study of UV Filters in Environmental Waters : Ethyl 4-aminobenzoate (a related compound) is researched for its occurrence and transformation in environmental waters, with a focus on its photocatalytic profile, as investigated by Li et al. (2017) (Li et al., 2017).
Pharmaceutical Research
- Synthesis of Pharmaceutical Intermediates : Ethyl 4-ethoxybenzoylformate is utilized in the efficient preparation of pharmaceutical intermediates, like in the synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate of repaglinide, as described by Salman et al. (2002) (Salman et al., 2002).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Compounds Synthesis : The compound plays a role in the synthesis of lignan conjugates with antimicrobial and antioxidant properties, as explored in a study by Raghavendra et al. (2016) (Raghavendra et al., 2016).
Material Science
- Polymerization Studies : 1-Ethoxyvinylbenzocyclobutene, a compound related to ethyl 4-ethoxybenzoylformate, is studied for its polymerization properties to produce crosslinked polymers, as mentioned in a study by Pugh et al. (2013) (Pugh et al., 2013).
Catalysis Research
- Catalysis in Hydroformylation : Research on hydroformylation of ethylene using monosubstituted rhodium-carbonyl catalysts involves ethyl compounds similar to ethyl 4-ethoxybenzoylformate, as investigated by Sparta et al. (2007) (Sparta et al., 2007).
Safety And Hazards
While specific safety and hazard information for Ethyl 4-ethoxybenzoylformate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
properties
IUPAC Name |
ethyl 2-(4-ethoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVOTTIXQHVSBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604852 |
Source
|
Record name | Ethyl (4-ethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethoxybenzoylformate | |
CAS RN |
70080-61-4 |
Source
|
Record name | Ethyl (4-ethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70080-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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